molecular formula C13H18N2O3 B113127 N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 869735-24-0

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No. B113127
M. Wt: 250.29 g/mol
InChI Key: KURMNELUHRJXTB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

  • Synthesis of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

    • Field : Organic Chemistry
    • Application : This compound is synthesized using glucose as an eco-friendly reductant . Azoxybenzenes, which this compound is a type of, are widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
    • Method : The synthesis involves the reduction of nitroaromatic aldehydes or ketones, where the carbonyl group is simultaneously reduced .
    • Results : The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide .
  • Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones

    • Field : Organic Chemistry
    • Application : This research describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
    • Method : The method involves the use of copper catalysis and water in the oxidation process .
    • Results : Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
  • Reduction of n-(1,3-dioxolan-2-yl)-1-methylpyridinium ions

    • Field : Organic Chemistry
    • Application : This research focuses on the reduction of n-(1,3-dioxolan-2-yl)-1-methylpyridinium ions .
    • Method : The specific methods and experimental procedures are not detailed in the available information .
    • Results : The study resulted in the molecular structure of the 4-(1,3-dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine-borane complex .
  • Synthesis of 4-(1,3-Dioxolan-2-yl)aniline

    • Field : Organic Chemistry
    • Application : 4-(1,3-Dioxolan-2-yl)aniline is a reagent used in the preparation of luminogens and fluorescent polyimides. It’s also used in the preparation of a novel class of small molecule caspase-3 inhibitors .
    • Method : The specific methods and experimental procedures are not detailed in the available information .
    • Results : The study resulted in the synthesis of luminogens, fluorescent polyimides, and a novel class of small molecule caspase-3 inhibitors .
  • Synthesis of Pyrazine and Pyrazinamide Analogues

    • Field : Medicinal Chemistry
    • Application : The analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .
    • Method : The specific methods and experimental procedures are not detailed in the available information .
    • Results : The study resulted in the synthesis of substituted N-phenylpyrazine-2-carboxamides .
  • Synthesis of 1,3-Dioxan-2-ones
    • Field : Organic Chemistry
    • Application : This research focuses on the synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis .
    • Method : The specific methods and experimental procedures are not detailed in the available information .
    • Results : The study resulted in the molecular structure of the 4-(1,3-dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine-borane complex .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[4-(1,3-dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-8-14-5-4-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURMNELUHRJXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640055
Record name N-[4-(1,3-Dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide

CAS RN

869735-24-0
Record name N-[4-(1,3-Dioxolan-2-yl)-3-pyridinyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869735-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1,3-Dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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